
2-tert-Butyl-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-2H-isoindole is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The tert-butyl group attached to the nitrogen atom in the isoindole structure provides unique chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-2H-isoindole can be achieved through various methods. One common approach involves the reaction of isoindoline with tert-butyl halides under basic conditions. For example, isoindoline can be reacted with tert-butyl bromide in the presence of a strong base like sodium hydride to form 2-(tert-Butyl)-2H-isoindole .
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-2H-isoindole typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of tert-butyl-substituted amines.
Substitution: Formation of halogenated or nitrated isoindoles.
Scientific Research Applications
2-(tert-Butyl)-2H-isoindole has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-2H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-substituted indoles: These compounds share structural similarities but differ in the position of the tert-butyl group.
tert-Butyl-substituted quinoxalines: These compounds have a similar tert-butyl group but a different core structure.
Uniqueness
2-(tert-Butyl)-2H-isoindole is unique due to its specific substitution pattern and the presence of the isoindole core. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
55023-87-5 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-tert-butylisoindole |
InChI |
InChI=1S/C12H15N/c1-12(2,3)13-8-10-6-4-5-7-11(10)9-13/h4-9H,1-3H3 |
InChI Key |
YXKIMJDWWUFHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
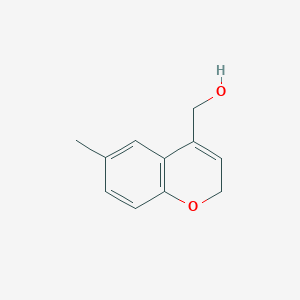
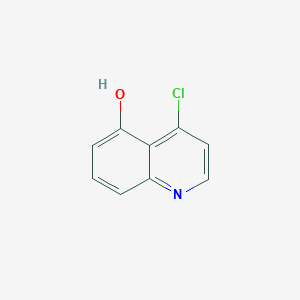
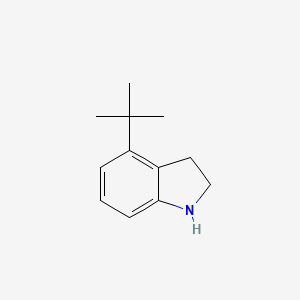






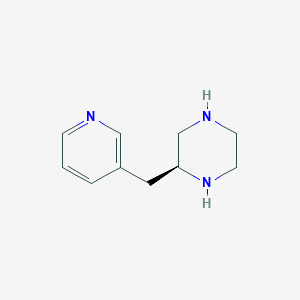
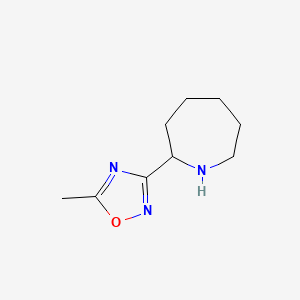

![2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912498.png)
